Physical and chemical properties of 2,4-Dimethylphenylhydrazine hydrochloride
Physical and chemical properties of 2,4-Dimethylphenylhydrazine hydrochloride
An In-depth Technical Guide to 2,4-Dimethylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
Introduction
2,4-Dimethylphenylhydrazine hydrochloride is a vital chemical intermediate, primarily recognized for its role in constructing complex heterocyclic scaffolds that form the core of numerous pharmacologically active molecules. As a substituted hydrazine salt, its reactivity is harnessed by synthetic chemists to forge new carbon-nitrogen bonds, most notably in the venerable Fischer indole synthesis. This guide offers a comprehensive exploration of its physical and chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization. We will delve into the causality behind its reactivity, present validated experimental protocols, and underscore its significance in the synthesis of valuable organic compounds.
Chemical Identity and Molecular Structure
Understanding the fundamental identity of a reagent is the first step in its successful application. 2,4-Dimethylphenylhydrazine hydrochloride is an aromatic hydrazine salt, which enhances its stability and solubility in aqueous media compared to its free base form.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (2,4-dimethylphenyl)hydrazine hydrochloride |
| Synonyms | 4-Hydrazino-m-xylene hydrochloride, (2,4-Xylyl)hydrazine hydrochloride |
| CAS Number | 60480-83-3[2][3] |
| Molecular Formula | C₈H₁₂N₂ · HCl or C₈H₁₃ClN₂[3][4] |
| Molecular Weight | 172.66 g/mol [3][4] |
The molecular structure, featuring a hydrazine moiety attached to a xylene ring, is the source of its characteristic reactivity.
Caption: Structure of 2,4-Dimethylphenylhydrazine Hydrochloride.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are crucial for identity confirmation, purity assessment, and predicting behavior in various solvent systems.
Physical Properties
The compound is typically a crystalline solid, with its salt form conferring greater stability than the free hydrazine base.[1]
Table 2: Physical Properties of 2,4-Dimethylphenylhydrazine Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless crystals or crystalline powder; may also appear as a bright yellow, white, or beige powder. | [4] |
| Melting Point | 184 °C (decomposes) | [4] |
| Solubility | Soluble in water. Has solubility in many organic solvents. | [1][4] |
| Storage Condition | Room temperature, sealed in a dry environment. |[4] |
Spectroscopic Data
Spectroscopic analysis provides an empirical fingerprint for the molecule, essential for quality control in synthetic applications.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): In a D₂O solvent, the proton NMR spectrum shows characteristic signals for the two distinct methyl groups and the aromatic protons. A representative spectrum would show singlets for the ortho- and para-methyl groups (around δ 2.0-2.1 ppm) and signals in the aromatic region (around δ 6.7-7.0 ppm) corresponding to the protons on the phenyl ring.[2]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the parent hydrazine. For the free base (C₈H₁₂N₂), the calculated molecular mass is 136.19 g/mol , which is confirmed by experimental measurements.[2][5]
-
UV Spectroscopy: The compound exhibits a maximum absorption wavelength (λmax) at 281 nm, which is characteristic of the electronic transitions within the substituted benzene ring.[2]
Synthesis Protocol
The standard synthesis of 2,4-Dimethylphenylhydrazine hydrochloride involves a two-step process starting from 2,4-dimethylaniline. This procedure is a classic example of diazotization followed by reduction.
Experimental Workflow
Caption: Synthesis workflow for 2,4-Dimethylphenylhydrazine Hydrochloride.
Step-by-Step Methodology
This protocol is based on established chemical literature.[2]
-
Diazotization:
-
Cool a mixture of 2,4-dimethylaniline (0.3 mol) and concentrated hydrochloric acid (220 mL) to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.3 mol in 60 mL of water) dropwise, ensuring the reaction temperature does not exceed 5 °C. The controlled temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride (0.65 mol) in concentrated hydrochloric acid (124 mL) and cool it to 5 °C.
-
Add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate will form.
-
Collect the precipitate by filtration.
-
-
Isolation of the Free Base:
-
Suspend the precipitate in water (500 mL) and adjust the pH to 12 with a 40% sodium hydroxide solution to liberate the free hydrazine base.
-
Extract the aqueous mixture with diethyl ether (3 x 200 mL).
-
Combine the ether layers and dry over anhydrous magnesium sulfate.
-
-
Formation of the Hydrochloride Salt:
-
Pass dry hydrogen chloride gas through the dried ether solution. 2,4-Dimethylphenylhydrazine hydrochloride will precipitate out as it is insoluble in ether.
-
Collect the solid product by filtration, wash with fresh ether, and dry in a vacuum desiccator.
-
Chemical Reactivity and the Fischer Indole Synthesis
The primary utility of 2,4-Dimethylphenylhydrazine hydrochloride lies in its role as a precursor in the Fischer indole synthesis, a powerful reaction for creating the indole ring system.[6]
Mechanism of the Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[6][7][8]
The key mechanistic steps are:
-
Hydrazone Formation: The hydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.[7]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[6]
-
[9][9]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[9][9]-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement), which is the key bond-forming step.[6][7]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia (NH₃) under acidic conditions to yield the final, energetically favorable aromatic indole.[6]
Caption: Mechanism of the Fischer Indole Synthesis.
This reaction is exceptionally versatile and can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃).[6][8] The choice of catalyst can significantly influence the reaction yield and scope.[8]
Applications in Drug Development and Research
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Consequently, 2,4-Dimethylphenylhydrazine hydrochloride is a valuable building block.
-
Pharmaceutical Intermediates: It is a key starting material for synthesizing active pharmaceutical ingredients (APIs).[10][11] Its role in the Fischer indole synthesis enables the construction of the core structure of many drugs, including the triptan class of anti-migraine agents.[6][8]
-
Chemosensor Development: Hydrazones derived from 2,4-dimethylphenylhydrazine hydrochloride can act as chemosensors, as their chromophoric and fluorophoric properties can change upon binding to specific analytes.[12]
-
Organic Synthesis: Beyond indoles, it serves as an intermediate in the synthesis of other nitrogen-containing heterocyclic compounds and as a reducing agent in certain organic transformations.[4]
Safety and Handling
As with all hydrazine derivatives, proper safety protocols must be strictly followed when handling 2,4-Dimethylphenylhydrazine hydrochloride.
Table 3: Hazard and Safety Information
| Category | Information |
|---|---|
| Hazard Statements | May be harmful if swallowed, in contact with skin, or if inhaled.[13] Causes skin and serious eye irritation.[14][15] May cause respiratory irritation.[14][16] Some hydrazine derivatives are suspected of causing genetic defects or may be carcinogenic. |
| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash skin thoroughly after handling.[17] Use only outdoors or in a well-ventilated area.[17] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection/face shield.[14][17] A NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[14] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[17] Store under an inert atmosphere as the compound can be air-sensitive and hygroscopic.[18] |
| First Aid | IF INHALED: Remove person to fresh air.[17] IF ON SKIN: Wash with plenty of soap and water.[17] IF IN EYES: Rinse cautiously with water for several minutes. IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
Conclusion
2,4-Dimethylphenylhydrazine hydrochloride is a compound of significant utility in modern organic chemistry and drug discovery. Its value is anchored in its predictable reactivity, particularly in the Fischer indole synthesis, which provides a reliable pathway to a class of heterocyclic compounds of immense biological importance. A thorough understanding of its physical properties, synthesis, and handling requirements, as detailed in this guide, is essential for researchers aiming to leverage its synthetic potential safely and effectively. Its continued application in the development of novel pharmaceuticals and advanced materials underscores its enduring importance in the chemical sciences.
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2567-2584. Retrieved from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (2024). Retrieved from [Link]
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(2,4-Dimethylphenyl)hydrazine | C8H12N2 | CID 702862 - PubChem. (n.d.). Retrieved from [Link]
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Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. (2015). ResearchGate. Retrieved from [Link]
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Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Exploring 3,4-Dimethylphenylhydrazine Hydrochloride: Properties and Applications. (n.d.). Retrieved from [Link]
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The Versatility of 2,6-Dimethylphenylhydrazine HCl in Organic Synthesis. (n.d.). Retrieved from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
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